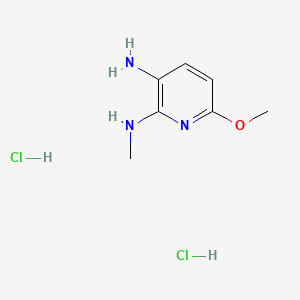

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLCRBBRGGGHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879796 | |

| Record name | HC Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-72-3 | |

| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known by its CAS Number 83732-72-3 and common name HC Blue No. 7, is a substituted pyridine derivative.[1][2] While its primary established application is in the cosmetics industry as a component in hair dye formulations, its chemical structure, featuring a diaminopyridine core, suggests potential for broader applications in biomedical research and drug discovery.[1][3] The diamino- and methoxy- substitutions on the pyridine ring present functional groups that could interact with various biological targets. This technical guide provides a comprehensive overview of the known basic properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its potential as a modulator of kinase signaling pathways based on the activities of structurally related molecules.

Core Properties

This compound is a fine, grey-violet powder.[3] As a dihydrochloride salt, it exhibits enhanced solubility and stability.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Common Name | HC Blue No. 7 | [1] |

| CAS Number | 83732-72-3 | [1] |

| Molecular Formula | C₇H₁₁N₃O·2HCl | [1][3] |

| Molecular Weight | 226.10 g/mol | [1] |

| Appearance | Fine grey-violet powder | [3] |

| Melting Point | 201-204 °C (with decomposition) | |

| Boiling Point | 313.5°C at 760 mmHg | [4] |

| Flash Point | 143.4°C | [4] |

| Solubility | Soluble in water, slightly soluble in alcohol. | |

| UV-Vis λmax | 241 nm and 314 nm | [3] |

| pKa | 3.80 (+/- 1) at 25°C (of free base) | [3] |

Toxicological Profile

The acute toxicity of this compound has been evaluated in rodent studies. The median lethal dose (LD50) has been reported to be between 650 to 813 mg/kg.[3] It has also been noted to potentially cause allergic skin reactions in sensitive individuals.[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common synthetic route involves the sequential functionalization of a pyridine core. A validated method proceeds as follows:

-

Amine Protection and Substitution: 2-chloro-3-nitropyridine is reacted with 2-methoxyethylamine in anhydrous dioxane under reflux. This is followed by the removal of triethylamine hydrochloride.[2]

-

Reduction and Salt Formation: The resulting intermediate undergoes reduction of the nitro group to an amine. Subsequent treatment with hydrochloric acid (e.g., 4 M in dioxane) leads to the formation of the dihydrochloride salt, yielding the final product.[2]

Analytical Methods

A standard HPLC method for the analysis of purity of this compound can be performed using a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at its λmax of 241 nm or 314 nm.[3][4]

For structural elucidation, ¹H and ¹³C NMR spectra can be acquired. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Characteristic proton NMR signals for the methylamino group are expected around 2.8 to 3.0 ppm as a singlet.[3]

Mass spectrometry can be used to confirm the molecular weight and to study fragmentation patterns. The molecular ion peak for the dihydrochloride is expected at a mass-to-charge ratio (m/z) of 226.[3] Sequential loss of HCl can be observed as fragment ions at m/z 190 and 154.[3]

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has been primarily investigated in the context of its use in cosmetics, its core structure, a substituted diaminopyridine, is a recognized pharmacophore in drug discovery.

Kinase Inhibition

The diaminopyridine and diaminopyrimidine scaffolds are known to be effective hinge-binding motifs in a variety of protein kinase inhibitors. These structures can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Several inhibitors of cyclin-dependent kinases (CDKs) and other kinases incorporate these scaffolds. Given this, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Below is a diagram illustrating a hypothetical signaling pathway where this compound could act as a kinase inhibitor.

Ion Channel Modulation

Derivatives of diaminopyridine are also known to modulate the activity of ion channels, particularly potassium channels. By blocking these channels, they can alter cellular excitability. This mechanism is relevant in various physiological processes, and compounds with such activity have therapeutic applications.

Experimental Workflows for Drug Discovery

For researchers interested in exploring the therapeutic potential of this compound, a logical experimental workflow is proposed below.

This workflow outlines the key stages from initial compound preparation to lead optimization, providing a roadmap for the systematic evaluation of this compound as a potential therapeutic agent.

Conclusion

This compound is a compound with well-defined physicochemical properties and established applications in the cosmetics industry. However, its structural similarity to known bioactive molecules, particularly kinase inhibitors and ion channel modulators, suggests that it may have untapped potential in the field of drug discovery. The information and proposed experimental workflows in this guide are intended to provide a foundation for researchers and scientists to further investigate the pharmacological properties of this and related compounds. Further studies are warranted to explore its biological activities and potential therapeutic applications.

References

In-Depth Technical Guide: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride

CAS Number: 83732-72-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS 83732-72-3), a pyridine derivative primarily utilized in the cosmetics industry. This document consolidates available data on its chemical and physical properties, synthesis, toxicological profile, and established applications. Detailed methodologies for key toxicological assays are provided to support safety and regulatory assessments. While its principal role is as a precursor in oxidative hair dye formulations, this guide also addresses the limited available information on its broader biological activities, equipping researchers with a thorough understanding of this compound.

Core Chemical and Physical Properties

This compound, also known by trade names such as HC Blue No. 7, is a fine grey-violet powder.[1] The dihydrochloride salt form enhances its water solubility and stability, which is crucial for its application in cosmetic formulations.[2][3]

| Property | Value | Reference |

| CAS Number | 83732-72-3 | [1] |

| Molecular Formula | C₇H₁₁N₃O·2HCl (or C₇H₁₃Cl₂N₃O) | [4][5] |

| Molecular Weight | 226.10 g/mol | [4] |

| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |

| Synonyms | HC Blue No. 7, COLIPA A 130, 3-Amino-2-methylamino-6-methoxypyridine dihydrochloride | [1][6] |

| Physical Form | Fine grey-violet powder | [1] |

| Boiling Point | 151℃ at 101.8kPa | [7] |

| Density | 1.401 at 20℃ | [7] |

| Vapor Pressure | 14-220Pa at 20℃-25℃ | [7] |

| pKa | 3.80 (for the free base) | [8] |

| Log P | 2.97 (indicative of moderate lipophilicity) | [2] |

Note: Some physical properties like boiling point and density may refer to the free base.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound can be achieved through a multi-step process starting from substituted pyridines. One common pathway involves the reaction of 2,3-diaminopyridine with methoxyacetyl chloride.[2] Another patented method describes the synthesis of the related compound 2,3-diamino-6-methoxypyridine dihydrochloride, which involves the reduction of 2-amino-6-methoxy-3-nitropyridine. This precursor is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine.[5] A plausible synthetic workflow is outlined below.

Caption: Plausible synthesis route for the target compound.

Chemical Reactivity

This compound's primary application stems from its reactivity in oxidative conditions. In hair dye formulations, it acts as a "coupler" or precursor that reacts with a "primary intermediate" (another aromatic amine) in the presence of an oxidizing agent like hydrogen peroxide.[6] This reaction forms larger, stable dye molecules that impart color to hair.[8] The reaction can also proceed through air oxidation, although more slowly.[6]

Being a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents. Regulatory opinions recommend that the nitrosamine content in formulations should be less than 50 ppb.[6]

Applications and Biological Activity

Primary Application: Hair Dye Formulations

The predominant use of this compound is as an ingredient in oxidative hair dye products.[6] It is regulated for use at a maximum on-head concentration of 1.0% in the European Union.[2] The compound interacts with hair proteins during the dyeing process, which enhances color retention.[2]

Biological Activity and Mechanism of Action

The documented biological activity of this compound is primarily related to its toxicological profile. There are general statements suggesting it can influence cellular processes by affecting cell signaling pathways and gene expression, but specific targets or pathways have not been elucidated in publicly available literature.[2]

Some research has explored derivatives of N2-methylpyridine-2,3-diamine as potential kinase inhibitors for cancer therapy and as histamine H3 receptor antagonists for neurological conditions.[2] However, there is no specific data indicating that this compound itself possesses these activities. Its mechanism of action in biological systems is broadly described as potentially binding to nucleic acids or proteins and altering their function.[2]

Toxicological Profile

The toxicological profile has been evaluated by several regulatory bodies. The primary concerns are moderate acute oral toxicity and skin sensitization.

| Endpoint | Species | Route | Value | Classification/Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Rat (female) | Gavage | 650 mg/kg bw | Harmful if swallowed | [1] |

| Acute Oral Toxicity (LD₅₀) | Rat (male) | Gavage | 700 mg/kg bw | Harmful if swallowed | [1] |

| Acute Oral Toxicity (LD₅₀) | Mouse (female) | Gavage | 813 mg/kg bw | Harmful if swallowed | [1] |

| Repeated Dose Oral Toxicity (28-day) | Rat | Gavage | NOAEL = 80 mg/kg bw/day | Thyroid and liver effects observed at higher doses. | [6] |

| Skin Sensitization (LLNA) | Mouse | Dermal | EC3 = 5.6% | Sensitizer | [1] |

| Skin Irritation | Rabbit | Dermal | - | Slight, reversible irritation | [1] |

| Eye Irritation | Rabbit | Instillation | - | Not irritating (at 5% solution) | |

| Genotoxicity | In vitro & In vivo | - | - | Not considered genotoxic based on weight of evidence. | |

| Dermal Absorption (in vitro, pig skin) | - | Dermal | 9.41 µg/cm² (non-oxidative) | - | |

| Dermal Absorption (in vitro, pig skin) | - | Dermal | 2.54 µg/cm² (oxidative) | - |

NOAEL: No-Observed-Adverse-Effect Level; EC3: Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological data. The following sections outline the methodologies for key studies, based on OECD guidelines and regulatory submissions.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study aims to provide information on the potential health hazards arising from repeated oral exposure to the substance over 28 days.

Caption: Workflow for a 28-day repeated dose oral toxicity study.

-

Test System: Wistar rats are typically used, with at least 3 dose groups and a control group (vehicle only), each containing a minimum of 5 males and 5 females.[9]

-

Administration: The test substance is administered daily by oral gavage for 28 days. Doses used in studies for this compound included 0, 80, 160, and 360 mg/kg body weight/day.

-

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.[9]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.[9]

-

Pathology: All animals undergo a full gross necropsy. Organs and tissues are preserved for histopathological examination.[9]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. For this compound, effects on the thyroid and liver were noted at doses above 80 mg/kg bw/day.[6]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical. It measures lymphocyte proliferation in the lymph nodes draining the site of application.

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

-

Test System: Female CBA mice are typically used, with a minimum of four animals per dose group.[10]

-

Procedure: For three consecutive days, 25 µL of the test substance (at various concentrations in a suitable vehicle, e.g., DMSO) is applied to the dorsal surface of each ear. A vehicle control group and a positive control group are included.[10]

-

Proliferation Measurement: On day 6, mice are injected intravenously with tritiated (³H)-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[10]

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radioisotope is measured by scintillation counting.[10]

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration estimated to produce an SI of 3, is calculated to indicate potency.[10]

In Vitro Dermal Absorption (OECD 428)

This assay provides data on the rate and extent of a substance's absorption through the skin.

-

Test System: Static or flow-through diffusion cells are used with excised skin (human or pig) as the membrane separating the donor and receptor chambers.[8]

-

Procedure: The test substance, ideally radiolabelled, is applied to the outer surface of the skin in a formulation relevant to human exposure (e.g., 1% in a hair dye cream). The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) maintained at a constant temperature (approx. 32°C).[8]

-

Exposure: The exposure duration mimics real-world use. For a hair dye, this is typically 30 minutes, after which the formulation is washed from the skin surface.

-

Sampling: The receptor fluid is collected at various time points over a 24-hour period. At the end of the experiment, the skin is analyzed to determine the amount of substance remaining on the surface, within the stratum corneum, and in the viable epidermis/dermis.[8]

-

Endpoint: The total absorption is calculated as the sum of the amount of substance in the receptor fluid, the viable epidermis, and the dermis. Results are often expressed as a quantity per unit area of skin (e.g., µg/cm²).

Conclusion

This compound is a well-characterized compound with a clearly defined primary application as a hair dye precursor. Its synthesis is understood, and its chemical reactivity is leveraged in oxidative dyeing processes. The extensive toxicological data available, generated using standardized protocols, indicates a profile of moderate acute oral toxicity and a potential for skin sensitization, which dictates its regulated use in cosmetic products. For researchers and scientists, this compound serves as a benchmark for a small aromatic amine used in consumer applications. While intriguing but unsubstantiated links to broader biological activities in its chemical class exist, the current body of evidence for this specific molecule does not support its direct consideration for therapeutic drug development. Future research could explore whether the compound itself, or novel derivatives, possess the hinted-at kinase or histamine receptor modulating activities.

References

- 1. Subacute oral toxicity study of di(2-ethylhexyl)adipate based on the draft protocol for the "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 83732-72-3 | Benchchem [benchchem.com]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 83732-72-3 [smolecule.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. cir-safety.org [cir-safety.org]

Unraveling the Molecular Behavior of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known mechanism of action and toxicological profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a compound primarily utilized in the cosmetics industry. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.

Core Mechanism of Action: Hair Dye Precursor

The principal and well-documented role of this compound, also known as HC Blue No. 7, is as a precursor in oxidative hair dye formulations. Its mechanism of action in this context is a chemical process rather than a biological one.

The process begins with the mixing of the hair dye formulation containing this compound with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. This initiates an oxidation reaction, converting the diamine into a reactive intermediate. This intermediate then undergoes a coupling reaction with other aromatic compounds (couplers) present in the dye mixture. This series of reactions results in the formation of larger, colored molecules within the hair shaft, leading to a semi-permanent hair color. The dihydrochloride salt form of the compound enhances its solubility and stability in these formulations.

While its chemical structure, featuring a pyridine ring and amine groups, suggests potential as a scaffold in drug discovery, there is a notable absence of published research detailing any specific biological targets or pharmacological mechanisms of action. General statements in some technical documents suggest potential influences on cell signaling pathways and gene expression, but these are not substantiated with specific experimental data in the public domain.

Quantitative Toxicological Data

The safety of this compound has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Products (SCCP). The available quantitative data from these assessments are summarized below.

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Toxicity (LD50) | ||||

| Rat (male) | Oral | 700 mg/kg bw | [1] | |

| Rat (female) | Oral | 650 mg/kg bw | [1] | |

| Mouse (female) | Oral | 813 mg/kg bw | [1] | |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [1] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | [1] |

| Skin Sensitization | Guinea Pig (Magnusson-Kligman test) | Dermal | Non-sensitizer | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies are available in the opinions published by the SCCP. A generalized summary of the methodologies is provided below.

Acute Oral Toxicity

-

Test Guideline: OECD Guideline 401 (or equivalent).

-

Animals: Wistar rats and CF1 mice.

-

Procedure: A single dose of the test substance, dissolved in a suitable vehicle (e.g., water), was administered by gavage to the animals. The animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem examination was performed on all animals. The LD50 was calculated using appropriate statistical methods.

Skin and Eye Irritation

-

Test Guideline: OECD Guideline 404 (Skin) and 405 (Eye).

-

Animals: New Zealand White rabbits.

-

Procedure (Skin): The test substance was applied to a small area of shaved skin on the back of the rabbits and covered with a gauze patch. After a 4-hour exposure, the patch was removed, and the skin was observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Procedure (Eye): A small amount of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The eyes were examined for redness, swelling, and discharge at specified intervals.

Skin Sensitization

-

Test Guideline: OECD Guideline 406 (Guinea Pig Maximisation Test).

-

Animals: Dunkin-Hartley guinea pigs.

-

Procedure: The test involved an induction phase where the animals were exposed to the test substance by intradermal injection and topical application. This was followed by a challenge phase where a non-irritating concentration of the test substance was applied to a naive skin site. The skin reactions were scored to determine the sensitization potential.

Signaling Pathways and Workflows

As there is no specific information on the biological signaling pathways modulated by this compound, a diagrammatic representation of its known mechanism of action in hair dyeing is provided below.

Caption: Oxidative hair dyeing process.

Conclusion

The available scientific literature and regulatory assessments primarily define the mechanism of action of this compound within the realm of cosmetic science, specifically as a precursor in oxidative hair dyes. While its chemical structure may suggest the potential for broader biological activity, there is a significant lack of research to support this. The toxicological profile indicates moderate acute toxicity and a low potential for skin and eye irritation or skin sensitization at concentrations relevant to its use in hair dyes. For the scientific and drug development community, this compound represents a molecule with a well-understood chemical reactivity but an unexplored biological mechanism of action, highlighting a potential area for future investigation.

References

An In-depth Technical Guide to 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted diaminopyridine that has garnered interest primarily for its application in cosmetology as a hair dye precursor.[1] However, the diaminopyridine scaffold is a versatile pharmacophore present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships within this class of compounds.

Core Compound: this compound

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 83732-72-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₃Cl₂N₃O | --INVALID-LINK-- |

| Molecular Weight | 226.10 g/mol | --INVALID-LINK-- |

| Appearance | Fine grey-violet powder | Smolecule |

| pKa | 3.80 (of free base) | Smolecule |

| UV-Vis λmax | 241 nm, 314 nm | Smolecule |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine. A common route is the reduction of a nitropyridine precursor.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from publicly available patent literature.

Step 1: Methoxylation of 2-amino-6-chloro-3-nitropyridine

-

To a solution of sodium methoxide in methanol, add 2-amino-6-chloro-3-nitropyridine at a controlled temperature (e.g., 15°C).

-

Stir the reaction mixture at 25-30°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.

Step 2: Reduction of 2-amino-6-methoxy-3-nitropyridine

-

Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.

-

Cool the solution to 15°C and slowly add stannous chloride dihydrate.

-

Heat the reaction mixture to 35-40°C and stir for 5-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to 20°C and stir for one hour.

-

Filter the resulting precipitate and dry to yield this compound.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate (pH adjusted to 1.9 with trifluoroacetic acid) has been described for the analysis of related diaminopyridines.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): δ 3.67 ppm (s, 3H, –OCH₃), δ 6.01–6.11 (d, 1H), δ 7.47–7.49 (d, 1H). This provides information on the proton environments in the molecule.

-

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight. The molecular ion peak for the dihydrochloride form is expected around m/z 226.[1]

Structural Analogs and Derivatives

The diaminopyridine core is a key feature in several compounds with diverse biological activities. The following table summarizes some structural analogs and their reported activities.

| Compound Name | Structure | Biological Activity | Quantitative Data | Reference(s) |

| 3,4-Diaminopyridine (Amifampridine) | Potassium channel blocker | Apparent Ki: 5.8 µM (external), 0.7 µM (internal) for squid axon K+ channels | [3] | |

| 2,4-Diaminopyrimidine derivatives | Antitumor agents | Compound 9k: IC₅₀ = 2.14 µM (A549), 3.59 µM (HCT-116), 5.52 µM (PC-3), 3.69 µM (MCF-7)Compound 13f: IC₅₀ = 1.98 µM (A549), 2.78 µM (HCT-116), 4.27 µM (PC-3), 4.01 µM (MCF-7) | [4] | |

| Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | eEF-2K inhibitors | Compound 6: IC₅₀ = 420 nMCompound 9: IC₅₀ = 930 nM | [5] | |

| 2-Amino-5-bromo-3-(benzylimino)pyridine derivatives | Anti-trypanosomal and Anti-plasmodial agents | IC₅₀ values as low as 1.3 µM against T. brucei | [6] |

Signaling Pathways and Mechanisms of Action

Direct studies on the specific signaling pathways modulated by this compound are limited. However, based on the activities of its structural analogs, several potential mechanisms and pathways can be inferred.

Potassium Channel Blockade

The most well-characterized mechanism for diaminopyridines, such as 3,4-diaminopyridine, is the blockade of voltage-gated potassium channels (Kv).[3][7] This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels. This enhanced calcium influx can, in turn, potentiate the release of neurotransmitters at the neuromuscular junction.[7]

Figure 1: Mechanism of action of diaminopyridine as a potassium channel blocker.

Anticancer Mechanisms

Several diaminopyrimidine derivatives have demonstrated potent antitumor activities.[4] The proposed mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs) or focal adhesion kinase (FAK).[8][9] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and suppress tumor cell migration.

Figure 2: Potential anticancer mechanism of diaminopyrimidine derivatives.

Experimental Workflows

High-Throughput Screening for Biological Activity

A general workflow for screening a library of diaminopyridine derivatives for a specific biological activity, such as enzyme inhibition or cytotoxicity, is outlined below.

Figure 3: General workflow for high-throughput screening of diaminopyridine derivatives.

Conclusion

This compound, while primarily utilized in the cosmetics industry, belongs to a class of compounds with significant potential for therapeutic applications. The diaminopyridine scaffold is a versatile starting point for the development of novel drugs targeting a range of diseases, from neurological disorders to cancer. This technical guide has provided an overview of the synthesis, properties, and biological activities of the core compound and its analogs. Further research into the specific molecular targets and signaling pathways of these compounds is warranted to fully elucidate their therapeutic potential and to guide the design of next-generation diaminopyridine-based drugs. The detailed experimental protocols and compiled data herein are intended to facilitate these future research endeavors.

References

- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a key intermediate in various chemical syntheses, particularly in the formulation of oxidative hair dyes. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its analysis, and presents logical workflows for key procedures.

Physicochemical Properties

This compound is a pyridine derivative with the molecular formula C₇H₁₁N₃O·2HCl.[1] The dihydrochloride salt form significantly enhances its water solubility and stability compared to the free base.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O·2HCl | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| Appearance | Fine grey-violet powder; may also appear as reddish-violet to brown powder. | [1] |

| pKa (of free base) | 3.80 (±1) at 25°C | [1] |

| Thermal Stability | Decomposes above 300°C | [1] |

Solubility Profile

The dihydrochloride salt of 6-Methoxy-N2-methylpyridine-2,3-diamine exhibits excellent solubility in aqueous solutions, a critical attribute for its application in cosmetic formulations.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Water | Room Temperature | > 100 g/L | [1] |

| Water | Not Specified | 330 mg/mL | |

| DMSO | Not Specified | Slightly soluble (with heating) | |

| Methanol | Not Specified | Slightly soluble (with heating) |

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and formulation.

Summary of Stability Data

| Condition | Observation | Reference |

| Solid State | Stable as a solid crystalline salt. | [1] |

| Aqueous Solution | Stable for approximately 2 hours at concentrations of 5-10 mg/mL with less than 10% variation. | [1] |

| Oxidative Stress | Highly susceptible to oxidation when exposed to atmospheric oxygen or oxidizing agents like hydrogen peroxide. | [1] |

| Nitrosation | As a secondary amine, it is prone to nitrosation and should not be used with nitrosating agents. The nitrosamine content should be kept below 50 ppb. | [3] |

| Thermal Stress | Decomposes at temperatures above 300°C. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample accurately with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Logical Workflow for Solubility Determination

References

The Untapped Potential of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in Medicinal Chemistry: A Technical Guide

FOR IMMEDIATE RELEASE

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a pyridine derivative, presents itself as a compelling, yet underexplored, starting material for the synthesis of a diverse array of bioactive compounds. While its primary documented application lies in the cosmetics industry as a hair dye precursor, its inherent chemical architecture—a substituted 2,3-diaminopyridine—offers significant potential for applications in medicinal chemistry. This technical guide provides an in-depth analysis of the prospective applications of this compound, focusing on its utility as a scaffold for the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

The 2,3-Diaminopyridine Scaffold: A Gateway to Bioactive Heterocycles

The 2,3-diaminopyridine core is a versatile building block for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds has garnered substantial interest in medicinal chemistry due to its structural similarity to purines, enabling interaction with a wide range of biological targets. The vicinal diamine functionality of 6-Methoxy-N2-methylpyridine-2,3-diamine allows for facile cyclization reactions with various electrophilic partners to construct the pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine core.

The substituents on the parent molecule—a methoxy group at the 6-position and a methylamino group at the N2-position—provide additional vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

Potential Therapeutic Applications: Kinase Inhibition

A significant body of research highlights the efficacy of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.

Tyrosine Kinase 2 (TYK2) Inhibition and Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a crucial mediator of pro-inflammatory signaling pathways. It is associated with the receptors for cytokines such as IL-12, IL-23, and Type I interferons. The dysregulation of TYK2-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. Selective TYK2 inhibitors offer a promising therapeutic strategy by modulating these aberrant immune responses. The pyrido[2,3-d]pyrimidine scaffold is a promising starting point for the development of novel TYK2 inhibitors.

PIM-1 Kinase Inhibition in Oncology

PIM-1 is a serine/threonine kinase that is overexpressed in various hematological and solid tumors. It plays a key role in cell survival, proliferation, and apoptosis. Consequently, PIM-1 has emerged as an attractive target for cancer therapy. Several studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can potently inhibit PIM-1 kinase, leading to cytotoxic effects in cancer cell lines.

Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer. Pyrido[2,3-d]pyrimidines have been explored as EGFR inhibitors, with some derivatives showing potent activity against clinically relevant mutant forms of the enzyme.

Quantitative Data on Bioactive Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrido[2,3-d]pyrimidine derivatives against several key kinase targets. Lower IC50 values indicate greater potency.

Table 1: Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

| Compound ID | PIM-1 Kinase IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| Compound 4 | 11.4 | MCF-7 | 0.57 | [1] |

| Compound 10 | 17.2 | - | - | [1] |

| Staurosporine (Control) | 16.7 | - | - | [1] |

| SKI-O-068 | 123 | - | - | [2][3] |

Table 2: Pyrido[2,3-d]pyrimidine Derivatives as EGFR Kinase Inhibitors

| Compound ID | EGFR Target | IC50 (nM) | Reference |

| Compound B1 | EGFRL858R/T790M | 13 | [4][5] |

| Compound 30 | EGFR | 0.95 | [6] |

| Compound 31 | EGFR | 0.97 | [6] |

| Compound 32 | EGFR | 1.5 | [6] |

| Compound 36 | EGFR | 2 | [6] |

| Compound 37 | EGFR | 2 | [6] |

| Gefitinib (Control) | EGFR | Varies | [4] |

Table 3: Pyrido[2,3-d]pyrimidine Derivatives Against Other Kinases

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| PD180970 | p210Bcr-Abl | 170 | [7][8] |

| PD180970 | c-Abl | 2.5 | [7] |

| PD173955 | Bcr-Abl | 2.5 | [7] |

| Compound 65 | PDGFr | 1110 | [7] |

| Compound 65 | FGFr | 130 | [7] |

| Compound 65 | c-Src | 220 | [7] |

| UH15-15 (Compound 33) | RIPK2 | 8 | [9][10] |

| Deucravacitinib | TYK2 | See Table 4 | [11] |

Table 4: Comparative IC50 Values (nM) of Deucravacitinib (a TYK2 Inhibitor) in Whole Blood Assays

| Signaling Kinase Readout | Deucravacitinib IC50 (nM) |

| JAK 1/3 | 15 mg QD |

| JAK2 | 30 mg QD |

| TYK2 | 6 mg QD |

| TYK2 | 12 mg QD |

| Data from a comparative study of JAK inhibitors.[11] |

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The following is a representative protocol for the synthesis of a 7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, illustrating the cyclization of a 6-aminouracil derivative, a close analog of 6-Methoxy-N2-methylpyridine-2,3-diamine.

Experimental Protocol: Synthesis of 3-Ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

-

Materials:

-

Substituted 6-aminouracil derivative (e.g., 6-amino-1-ethyluracil) (0.1 mol)

-

Benzoylacetone (0.1 mol)

-

Glacial Acetic Acid (10-12 mL)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the 6-aminouracil derivative (0.1 mol) and benzoylacetone (0.1 mol) in glacial acetic acid (10-12 mL) in a round-bottom flask.

-

Reflux the resulting solution for 6-8 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 DCM:MeOH solvent system.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the resulting solid product by column chromatography using a DCM:MeOH (9:1) gradient to yield the desired 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

-

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for PIM-1 Inhibition [3]

-

Materials:

-

PIM-1 Kinase

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate/ATP Mix

-

Test Inhibitor (dissolved in 5% DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low volume plates

-

-

Procedure:

-

Dilute the enzyme, substrate, ATP, and test inhibitors in the Kinase Buffer.

-

In a 384-well plate, add 1 µl of the test inhibitor or 5% DMSO (vehicle control).

-

Add 2 µl of the PIM-1 enzyme solution.

-

Add 2 µl of the Substrate/ATP mix to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition versus the log of the inhibitor concentration.

-

Visualizing Pathways and Workflows

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating cytokine signaling, a key pathway in autoimmune and inflammatory diseases.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]

- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. skin.dermsquared.com [skin.dermsquared.com]

The Versatility of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. Its unique arrangement of a methoxy group, a primary amine, and a secondary methylamine on a pyridine core provides a versatile scaffold for the construction of a variety of heterocyclic compounds. While its primary documented application is in the formulation of hair dyes, its potential extends significantly into the realm of medicinal chemistry and materials science. This technical guide explores the properties, synthesis, and, most importantly, the application of this compound as a strategic starting material for the synthesis of bioactive molecules, with a focus on imidazopyridine derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O·2HCl | [1][2] |

| Molecular Weight | 226.11 g/mol | [1][2] |

| Appearance | Fine grey-violet powder | [1] |

| CAS Number | 83732-72-3 | [2] |

| Canonical SMILES | CNC1=C(C=CC(=N1)OC)N.Cl.Cl | [3] |

| InChI Key | GYLCRBBRGGGHBS-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the compound.

| Technique | Data | Reference |

| ¹H NMR | The methylamino group protons typically appear as a singlet in the 2.8 to 3.0 ppm region. | [1] |

| Mass Spectrometry | The molecular ion peak for the dihydrochloride form is observed at a mass-to-charge ratio (m/z) of 226. Sequential loss of HCl can lead to fragment ions at m/z 190 and 154. | [1] |

Synthesis of this compound

The synthesis of the title compound generally starts from commercially available pyridine derivatives and involves key steps such as nitration, chlorination, methoxylation, amination, and finally, reduction of a nitro group, followed by salt formation. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Application in the Synthesis of Bioactive Imidazo[4,5-b]pyridines

The ortho-diamine functionality of 6-Methoxy-N2-methylpyridine-2,3-diamine makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. This class of compounds is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors and receptor antagonists. Derivatives of N2-methylpyridine-2,3-diamine have been investigated as potential kinase inhibitors and histamine H3 receptor antagonists.

The general reaction involves the cyclization of the diamine with a one-carbon electrophile, such as formic acid, orthoesters, or aldehydes. The presence of the N2-methyl group leads to the formation of N1-methylated imidazo[4,5-b]pyridines.

Caption: General scheme for the synthesis of imidazo[4,5-b]pyridines.

Representative Experimental Protocol: Synthesis of 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine

The following is a representative experimental protocol for the synthesis of an imidazo[4,5-b]pyridine derivative from this compound. This protocol is based on established methods for the cyclization of related diaminopyridines.

Materials:

-

This compound

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralization of the Dihydrochloride Salt: In a round-bottom flask, suspend this compound (1.0 eq) in water. Cool the suspension in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 8-9. Extract the free diamine with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

Cyclization: To a solution of the free 6-Methoxy-N2-methylpyridine-2,3-diamine (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-1-methyl-1H-imidazo[4,5-b]pyridine.

Expected Product Characterization:

The structure of the product can be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect to see a singlet for the N-methyl group, a singlet for the methoxy group, and aromatic protons corresponding to the pyridine and imidazole rings.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Potential Applications in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry. By utilizing this compound, medicinal chemists can access a range of substituted imidazopyridines with potential therapeutic applications. The methoxy and methyl substituents on the core structure can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. As previously mentioned, derivatives of N2-methylpyridine-2,3-diamine have been explored as potential kinase inhibitors and histamine H3 receptor antagonists, suggesting that the resulting imidazopyridines could be screened for activity against these and other biological targets.

Caption: A logical workflow for drug discovery using the title compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its utility extends beyond its application in the cosmetics industry, offering a valuable entry point for the synthesis of complex heterocyclic molecules, particularly bioactive imidazo[4,5-b]pyridines. The straightforward access to this scaffold, coupled with the potential for diverse functionalization, makes it an attractive tool for researchers in drug discovery and materials science. This guide provides a foundational understanding and a practical starting point for harnessing the synthetic potential of this valuable compound.

References

- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]

- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data available for this compound.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 2.8 - 3.0 | Singlet | Methylamino group (-NHCH₃) |

| ¹³C | 105 - 165 | - | Aromatic carbons |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Amino groups (-NH₂, -NH) |

| 3000 - 2800 | C-H Stretch | Methyl groups (-CH₃) |

| 1650 - 1600 | C=N Stretch | Pyridine ring |

| 1300 - 1200 | C-O Stretch | Methoxy group (-OCH₃) |

| 1100 - 1000 | C-N Stretch | Amino and methylamino groups |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 226 | Molecular Ion [M]⁺ (as dihydrochloride) |

| 190 | Fragment ion ([M - HCl]⁺) |

| 154 | Fragment ion ([M - 2HCl]⁺) |

Table 4: Ultraviolet-Visible (UV/Vis) Spectroscopy Data

| Wavelength (λmax) |

| 241 nm |

| 314 nm |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans are required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For this type of compound, Electrospray Ionization (ESI) or Chemical Ionization (CI) are common techniques. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizations

General Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow for compound characterization using spectroscopic methods.

Methodological & Application

Application Notes and Protocols for the Quantification of 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (CAS No. 83732-72-3), a pyridine derivative primarily used as a precursor in hair dye formulations.[1][2][3] The protocols herein describe methodologies using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Compound Information

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | [4] |

| Molecular Formula | C₇H₁₃Cl₂N₃O | [1][4] |

| Molecular Weight | 226.1 g/mol | [1][3][4] |

| Appearance | Fine grey-violet powder | [1] |

| Solubility | Excellent water solubility (>100 g/L at room temperature) | [1] |

| UV Absorption Maxima | 241 nm and 314 nm | [1] |

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. A reverse-phase HPLC method is detailed below.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions A reverse-phase HPLC method can be employed for the analysis.[5]

| Parameter | Condition |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-13 min: 95-5% B13-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector Wavelength | 241 nm |

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing the analyte in water to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis

-

Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Calibration Range | 1 - 100 µg/mL |

| Retention Time | Analyte specific, to be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

Experimental Workflow: HPLC Analysis

References

- 1. Buy this compound | 83732-72-3 [smolecule.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound | 83732-72-3 | Benchchem [benchchem.com]

- 4. 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O | CID 5743759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 6-Methoxy-N~2~-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in Hair Dye Formulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, also known as HC Blue No. 7, is a pyridine-based diamine compound utilized as a coupler, or secondary intermediate, in oxidative hair dye formulations.[1][2][3] Its molecular formula is C₇H₁₁N₃O·2HCl, with a molecular weight of 226.11 g/mol .[4][5] This compound is a fine grey-violet to reddish-brown powder soluble in water and slightly soluble in alcohol.[1][4] In the oxidative hair dyeing process, it reacts with primary intermediates in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable color molecules within the hair shaft, resulting in a permanent color change.[3][6]

These application notes provide detailed protocols for researchers to effectively formulate, test, and evaluate hair dye preparations incorporating this compound. The protocols cover formulation development, performance testing including color fastness to washing and light, and safety assessments for skin sensitization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | HC Blue No. 7, 3-Amino-6-methoxy-2-(methylamino)pyridine dihydrochloride | [2][7] |

| CAS Number | 83732-72-3 | [1] |

| Molecular Formula | C₇H₁₃Cl₂N₃O | [7] |

| Molecular Weight | 226.11 g/mol | [4] |

| Appearance | Fine grey-violet to reddish-brown powder | [1] |

| Melting Point | 201-204 °C with decomposition | [4] |

| Solubility | Soluble in water, slightly soluble in alcohol | [4] |

| Purity (by HPLC) | ≥ 99.0% | [1] |

Hair Dye Formulation and Application Protocol

The following protocol outlines the preparation of a typical oxidative hair dye formulation and its application to hair swatches for evaluation.

Materials

-

This compound (HC Blue No. 7)

-

Primary intermediate (e.g., p-phenylenediamine (PPD), p-toluenediamine (PTD))

-

Alkalizing agent (e.g., ammonium hydroxide, monoethanolamine)

-

Oxidizing agent (e.g., 6% hydrogen peroxide solution)

-

Surfactants, solvents, and thickeners for the dye base cream

-

Natural white or bleached hair swatches

-

pH meter

-

Beakers, stirring rods, and weighing balance

-

Applicator brush

-

Timer

Formulation Protocol

-

Prepare the Dye Base Cream: A typical dye base can be formulated by combining surfactants, solvents, and thickeners to achieve a suitable viscosity for application.

-

Incorporate the Dyes:

-

Dissolve the primary intermediate and this compound in the dye base cream. The concentration of this compound in the final on-head application should not exceed 1.0%.[6]

-

Adjust the pH of the dye cream to the desired alkaline level (typically between 9 and 10) using an alkalizing agent. This alkaline environment is crucial for opening the hair cuticle to allow dye penetration.

-

-

Prepare the Developer: Use a 6% hydrogen peroxide solution as the developer.

-

Mixing for Application: Immediately before application, mix the dye cream and the developer in a 1:1 ratio.

Table 2: Example Formulation Parameters

| Component | Role | Typical Concentration Range (%) |

| Primary Intermediate (e.g., PPD, PTD) | Precursor | 0.1 - 2.0 |

| This compound | Coupler | ≤ 1.0 (in final mixture) |

| Ammonium Hydroxide (25%) | Alkalizing Agent | 1.0 - 5.0 |

| Cetearyl Alcohol | Thickener/Emollient | 5.0 - 15.0 |

| Ceteareth-20 | Surfactant/Emulsifier | 1.0 - 5.0 |

| Propylene Glycol | Solvent/Humectant | 2.0 - 10.0 |

| Hydrogen Peroxide (in developer) | Oxidizing Agent | 3.0 - 6.0 |

| Water | Solvent | q.s. to 100 |

Application Protocol

-

Wear suitable protective gloves.

-

Apply the freshly prepared dye mixture evenly to dry hair swatches using an applicator brush.

-

Allow the dye to process for a specified development time, typically 30-45 minutes, at room temperature.[8]

-

Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

-

Apply a post-coloring conditioner, leave for 2-3 minutes, and rinse.

-

Allow the hair swatches to air dry.

Performance Evaluation Protocols

Colorimetric Analysis

The color of the dyed hair swatches should be quantitatively measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.

-

L* represents lightness (0 for black, 100 for white).

-

a represents the red/green axis (+a for red, -a* for green).

-

b represents the yellow/blue axis (+b for yellow, -b* for blue).

Table 3: Hypothetical Colorimetric Data for HC Blue No. 7 Combinations

| Primary Intermediate | Coupler | Expected Color Outcome | L | a | b* |

| p-Toluenediamine | HC Blue No. 7 | Bluish Brown | 35.2 | 2.5 | -8.9 |

| p-Phenylenediamine | HC Blue No. 7 | Deep Blue-Black | 22.8 | -1.2 | -15.4 |

| 2,5-Diaminotoluene | HC Blue No. 7 | Violet-Brown | 40.1 | 5.3 | -6.2 |

Note: The Lab values in this table are illustrative and will vary depending on the exact formulation, hair type, and processing conditions.*

Wash Fastness Protocol

This protocol assesses the resistance of the hair color to fading from repeated washing.

-

Measure the initial Lab* values of the dyed hair swatches.

-

Subject the swatches to a standardized washing procedure (e.g., using a Launder-Ometer) according to methods like ISO 105-C06.[9] A simplified manual procedure is as follows:

-

Immerse the swatches in a standard shampoo solution at a controlled temperature (e.g., 40°C).

-

Agitate for a set duration (e.g., 10 minutes).

-

Rinse thoroughly with water and air dry.

-

-

Repeat the washing cycle for a predetermined number of times (e.g., 5, 10, 20 cycles).

-

Measure the final Lab* values of the washed swatches.

-

Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

Table 4: Example Wash Fastness Data

| Number of Washes | ΔL | Δa | Δb | ΔE |

| 5 | 1.2 | -0.5 | 0.8 | 1.55 |

| 10 | 2.5 | -1.1 | 1.5 | 3.18 |

| 20 | 4.8 | -2.3 | 2.9 | 6.02 |

Note: Lower ΔE values indicate better wash fastness.*

Photostability Protocol

This protocol evaluates the resistance of the hair color to fading upon exposure to light.

-

Measure the initial Lab* values of the dyed hair swatches.

-

Expose the swatches to a controlled light source (e.g., a xenon arc lamp) in a photostability chamber, following a standard method such as AATCC Test Method 16.3.[10]

-

Expose the swatches for a specified duration (e.g., 10, 20, 40 hours).

-

Measure the final Lab* values of the exposed swatches.

-

Calculate the total color change (ΔE*) as described in the wash fastness protocol.

Table 5: Example Photostability Data

| Exposure Time (hours) | ΔL | Δa | Δb | ΔE |

| 10 | 0.8 | 0.3 | -1.1 | 1.38 |

| 20 | 1.5 | 0.7 | -2.0 | 2.60 |

| 40 | 3.2 | 1.4 | -3.8 | 5.11 |

Note: Lower ΔE values indicate better photostability.*

Safety and Toxicology Protocols

Skin Sensitization Potential

The skin sensitization potential of this compound can be assessed using validated in vitro and in chemico methods, avoiding animal testing.

This assay assesses the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.[4][11]

-

Preparation: Prepare solutions of the test substance, a positive control (e.g., cinnamaldehyde), and reference controls. Prepare cysteine and lysine peptide solutions.

-

Incubation: Incubate the test substance with the cysteine and lysine peptides for 24 hours at 25°C.

-

Analysis: Quantify the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

-

Calculation: Calculate the percentage of peptide depletion.

-

Prediction Model: Based on the mean cysteine and lysine depletion, classify the substance into one of four reactivity classes (no, low, medium, or high reactivity).

This cell-based assay measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in skin sensitization.[1][12]

-

Cell Culture: Culture HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of an antioxidant response element (ARE).

-

Exposure: Expose the cells to a range of concentrations of the test substance for 48 hours.

-

Luminescence Measurement: Measure the luciferase gene induction by luminescence detection.

-

Cytotoxicity Assessment: Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT).

-

Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant luciferase activity above a certain threshold (e.g., 1.5-fold induction) at concentrations that are not cytotoxic.

Table 6: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | 650-700 mg/kg bw | [4] |

| Acute Oral Toxicity (LD₅₀, mouse) | 813 mg/kg bw | [4] |

| Skin Irritation (rabbit) | Mild, reversible irritation | [4] |

| Genotoxicity (in vivo) | Not considered genotoxic | [4] |

| Skin Sensitization | Potential sensitizer | [6] |

Visualizations

Oxidative Hair Dyeing Workflow

Skin Sensitization Adverse Outcome Pathway (AOP)

References

- 1. innospk.com [innospk.com]

- 2. incibeauty.com [incibeauty.com]

- 3. This compound | 83732-72-3 | Benchchem [benchchem.com]

- 4. ec.europa.eu [ec.europa.eu]